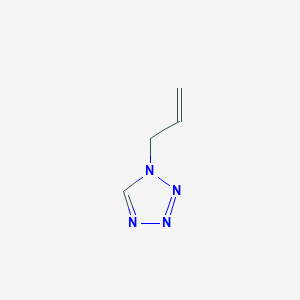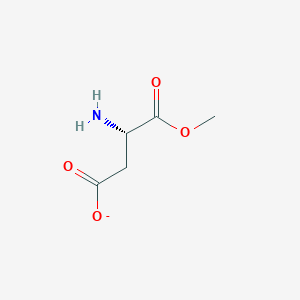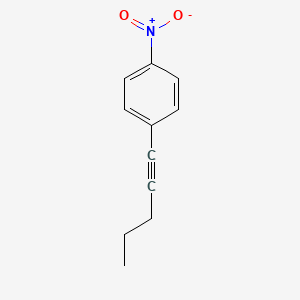
4,4,4-trifluoro-N'-hydroxybutanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-N'-hydroxybutanimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronegativity, making it a valuable compound in various chemical reactions and applications. Its molecular formula is C4H6F3NO, and it is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 4,4,4-trifluoro-N'-hydroxybutanimidamide typically involves multiple steps. One common method starts with ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate undergoes a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl, which is then hydrolyzed to produce this compound . This method avoids the use of hazardous materials and high-temperature reactions, making it more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
4,4,4-trifluoro-N'-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form corresponding acids or alcohols depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-N'-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4,4,4-trifluoro-N'-hydroxybutanimidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
4,4,4-trifluoro-N'-hydroxybutanimidamide can be compared with other fluorinated compounds such as:
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate: Known for its use in polymer chemistry.
Ethyl 4,4,4-trifluorobutyrate: Used as a spin trapping reagent in spectroscopy.
4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid: Studied for its potential in preparing beta-lactones.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C4H7F3N2O |
|---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
4,4,4-trifluoro-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |
InChI-Schlüssel |
MEXUJHMSOBRXAV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)(F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)




![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)

